molecular formula C10H8FN3 B8747560 5-(4-Fluorophenyl)pyrimidin-2-amine

5-(4-Fluorophenyl)pyrimidin-2-amine

Cat. No.: B8747560
M. Wt: 189.19 g/mol
InChI Key: ZBVCVRDYFKWLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor. One common method is the cyclization of 4-fluoroaniline with formamidine acetate and ethyl cyanoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and oxidized or reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(4-Fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-fluorophenyl)pyrimidine
  • 2-Amino-6-(4-fluorophenyl)pyrimidine
  • 2-Amino-5-(4-chlorophenyl)pyrimidine

Uniqueness

5-(4-Fluorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)

InChI Key

ZBVCVRDYFKWLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-(4-fluorophenyl)pyrimidine (376 mg) in 7M of ammonia in methanol (10 mL) in a sealed tube was heated at 50° C. overnight. After concentration, the product was obtained (360 g) which was used in the next reaction step without further purification. LCMS: (M+H)=190.1.
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.